molecular formula C23H29N3O2 B7138818 N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide

N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7138818
M. Wt: 379.5 g/mol
InChI Key: JMVATCFMEHYFEH-UHFFFAOYSA-N
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Description

N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide is a complex organic compound that features a benzyl group, a piperidine ring, and a benzamide moiety

Properties

IUPAC Name

N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-8-6-7-11-21(18)23(28)24-16-22(27)26(17-19-9-4-3-5-10-19)20-12-14-25(2)15-13-20/h3-11,20H,12-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVATCFMEHYFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N(CC2=CC=CC=C2)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide typically involves multiple steps

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 4-methylpiperidine with benzyl chloride under basic conditions can yield the desired benzylated piperidine derivative.

    Formation of Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction. This involves reacting the benzylated piperidine derivative with 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and piperidine moieties may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-ylidene)-1-phenylethylamine: Similar structure with a piperidine ring and benzyl group.

    N-(piperidine-4-yl)benzamide: Shares the benzamide moiety and piperidine ring.

Uniqueness

N-[2-[benzyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-2-methylbenzamide is unique due to the specific arrangement of its functional groups, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. Its combination of a benzyl group, piperidine ring, and benzamide moiety makes it a versatile compound for various applications.

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